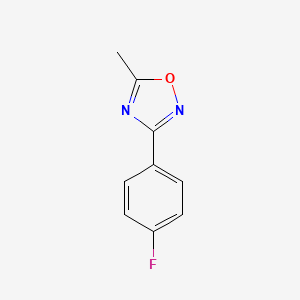

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNKMOCSLKMDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682049 | |

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196301-98-1 | |

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approaches to 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The key step is the formation of the oxadiazole ring through dehydration and ring closure.

Amidoxime Route: The typical method involves reacting an amidoxime intermediate with an acyl chloride or carboxylic acid derivative to induce cyclodehydration, forming the 1,2,4-oxadiazole core. This route is favored for its straightforwardness and relatively mild conditions.

Oxidative Cyclization: Some methods employ oxidative cyclization of hydrazides or hydrazones under catalytic or photoredox conditions. For example, tert-butyl hypoiodite generated in situ has been used to facilitate oxidative cyclization to 2,5-disubstituted 1,3,4-oxadiazoles, a related class.

One-Pot Procedures: Recent advances include one-pot multistep protocols combining amidoxime formation and cyclization with subsequent functionalization, improving efficiency and yield.

Specific Preparation Method for 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Although direct literature on this exact compound’s preparation is limited, analogous syntheses of 2,5-disubstituted 1,3,4-oxadiazoles with fluorophenyl substituents provide a strong foundation for its preparation strategy.

Starting Materials

- 4-Fluorobenzaldehyde or 4-fluorophenylcarboxylic acid derivatives as the fluorophenyl source.

- Methyl-substituted amidoxime or hydrazide derivatives to introduce the methyl group at the 5-position.

- Reagents for cyclization , such as dehydrating agents or catalysts (e.g., Scandium triflate, MnO2 in acetic acid, or tert-butyl hypoiodite).

Typical Synthetic Route

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of amidoxime intermediate | Reaction of methyl-substituted nitrile with hydroxylamine hydrochloride in ethanol under reflux | Methyl amidoxime intermediate |

| 2 | Coupling with 4-fluorobenzoyl chloride or equivalent | Amidoxime reacts with acid chloride or ester in presence of base or catalyst | Formation of acylated intermediate |

| 3 | Cyclodehydration to oxadiazole | Heating with dehydrating agent (e.g., POCl3, P2O5) or oxidative cyclization using MnO2 or photoredox catalyst | Formation of this compound |

This approach aligns with procedures reported for related 1,2,4-oxadiazole derivatives, where amidoximes and acid derivatives undergo cyclization to yield the heterocyclic ring.

One-Pot Synthesis and Functionalization Strategy

A recent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, which can be adapted for 1,2,4-oxadiazoles, involves a one-pot, two-stage reaction:

- Initial formation of the oxadiazole ring by heating the acid and amidoxime precursors in anhydrous solvent (e.g., 1,4-dioxane) at elevated temperature (~80 °C).

- Subsequent addition of aryl halide (e.g., 1-chloro-4-iodobenzene for fluorophenyl analogues), copper catalyst, base, and ligand followed by heating (~120 °C) to achieve arylation at the oxadiazole ring.

This method offers high yields (up to 87%) and operational simplicity, making it suitable for synthesizing this compound analogues.

Green Chemistry and Alternative Synthetic Routes

Several green chemistry approaches have been reported for oxadiazole synthesis, which could be adapted to this compound:

- Microwave-assisted synthesis: Accelerates reaction times and improves yields by rapid heating of amidoxime and acid derivatives.

- Ultrasound irradiation: Promotes cyclization under mild conditions with reduced solvent use and reaction time.

- Catalyst systems: Use of water-tolerant acid catalysts like cesium tungsto phosphoric acid in aqueous media enhances environmental compatibility.

- Electrochemical cyclization: Anodic oxidation of hydrazide precursors in non-aqueous electrolytes offers a waste-minimized route to oxadiazoles.

These methods reduce hazardous reagents and energy consumption, aligning with sustainable synthesis principles.

Summary Table of Preparation Methods

Detailed Research Findings

- Yield and Purity: One-pot copper-catalyzed methods yield high purity 2,5-disubstituted oxadiazoles with yields around 78–87%, confirmed by NMR and melting point analysis consistent with literature data.

- Reaction Time: Microwave and ultrasound methods reduce reaction times from several hours to minutes or a couple of hours, enhancing throughput.

- Catalyst Efficiency: Cesium tungsto phosphoric acid catalyst demonstrates high activity and recyclability in aqueous media, facilitating greener synthesis.

- Mechanistic Insights: Oxadiazole ring formation proceeds via nucleophilic attack of amidoxime nitrogen on activated carboxylic acid derivatives, followed by cyclodehydration. Oxidative cyclization involves radical intermediates facilitated by photoredox or chemical oxidants.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole exhibits potential antimicrobial properties. Various studies have demonstrated its effectiveness against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, one study reported that oxadiazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against MRSA, indicating a potency greater than standard antibiotics like chloramphenicol .

Anticancer Activity

The compound has been investigated for its anticancer properties. A notable study highlighted its antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 2.78 µM across different cell lines . Another research effort identified derivatives with IC50 values as low as 0.11 µM against ACHN renal carcinoma cells . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors related to tumor growth.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.

Biological Studies

Mechanism of Action

The compound's biological activity is largely attributed to its interaction with molecular targets within cells. The presence of the fluorophenyl group enhances binding affinity and specificity towards these targets, which may include enzymes involved in cancer progression or microbial resistance mechanisms.

Case Studies on Biological Activity

A series of studies have evaluated the biological activity of various oxadiazole derivatives:

- Study A : Reported an IC50 value of 0.23 µM against MCF-7 cells for a related oxadiazole derivative.

- Study B : Found that certain derivatives exhibited over 90% inhibition rates against T-47D breast cancer cells .

- Study C : Investigated the anti-protozoal effects against Trypanosoma cruzi and Leishmania species, with IC50 values ranging from 2.9 µM to 21.6 µM for various derivatives .

Material Science Applications

Synthesis of Advanced Materials

this compound is also utilized in material science for the synthesis of polymers and nanomaterials due to its stability and electronic properties. Its unique structure allows for the development of materials with specific electrical or optical characteristics.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity and specificity, leading to effective inhibition of target molecules.

Comparación Con Compuestos Similares

Halogen-Substituted Derivatives

- 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole : The dichlorophenyl substitution increases lipophilicity (predicted LogP > 3) compared to the fluorophenyl analog. Crystal structure analysis reveals a near-planar oxadiazole and benzene ring arrangement (dihedral angle: 1.7°), with intermolecular Cl···O interactions stabilizing the lattice .

- No direct activity data are available, but its synthesis suggests utility in medicinal chemistry .

Trifluoromethyl and Thiophene Derivatives

- Such derivatives are explored as S1P1 receptor agonists .

Functional Group Modifications on the Oxadiazole Core

- 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole : The dihydro-oxadiazole structure (saturated N–O bond) reduces ring aromaticity, impacting electronic properties. This compound exhibits potent anti-breast cancer activity but induces cardiotoxicity in H9c2 cardiomyocytes, likely due to apoptosis in terminally differentiated cells .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Properties

| Compound | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|

| 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | 2.18 | 38.92 | 4-Fluorophenyl, methyl |

| 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole | ~3.5* | ~40 | 2,4-Dichlorophenyl, methyl |

| 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-dihydro-oxadiazole | 4.1† | 45.2† | Dihydro-oxadiazole, tri-aryl |

*Estimated based on halogen substitution. †Calculated using computational tools .

The fluorophenyl analog’s lower LogP compared to chlorinated derivatives may reduce off-target toxicity, while its PSA aligns with drug-like properties.

Anticancer Activity

- Tri-aryl Dihydro-oxadiazoles : Compounds like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-dihydro-oxadiazole show IC₅₀ values < 10 μM in breast cancer cells via COX-2-independent pathways. However, cardiotoxicity limits therapeutic utility .

Antiviral and Antiparasitic Potential

- WIN Derivatives: Fluorophenyl-oxadiazole-containing analogs (e.g., 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid) exhibit antiviral activity, with crystal structures revealing stabilized intermolecular interactions .

Actividad Biológica

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

- Chemical Name : this compound

- CAS Number : 196301-98-1

- Molecular Formula : CHFNO

Anticancer Activity

The 1,2,4-oxadiazole ring system is a prominent scaffold in drug discovery, particularly for anticancer agents. Research indicates that derivatives of this compound exhibit significant antiproliferative activity across various cancer cell lines.

Case Studies and Findings

-

Potency Against Cancer Cell Lines :

- A study reported that a related oxadiazole compound exhibited IC values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .

- Another study highlighted that certain oxadiazole derivatives showed inhibition rates exceeding 90% against T-47D breast cancer and HCT-116 colon cancer cell lines .

- Mechanism of Action :

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC (µM) | % Inhibition |

|---|---|---|---|

| Compound A | MCF-7 | 0.15 | 95 |

| Compound B | HCT-116 | 0.80 | 92 |

| Compound C | A549 | 0.50 | 90 |

| Compound D | T-47D | 0.67 | 91 |

Antibacterial Activity

In addition to its anticancer properties, this compound demonstrates notable antibacterial activity.

Research Findings

- Antimicrobial Studies :

Table 2: Antibacterial Activity of Related Oxadiazoles

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Oxadiazole A | E. coli | 20 |

| Oxadiazole B | P. aeruginosa | 18 |

| Oxadiazole C | S. aureus | 15 |

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has also been explored, with some derivatives demonstrating efficacy comparable to standard anti-inflammatory drugs.

Case Studies

- In Vivo Studies :

Table 3: Anti-inflammatory Effects of Oxadiazoles

| Compound | % Inhibition (Carrageenan Model) | Comparison Drug % Inhibition |

|---|---|---|

| Compound X | 61.9 | Indomethacin (64.3) |

| Compound Y | 59.5 | Indomethacin (64.3) |

Q & A

Q. What are the common synthetic routes for 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions between amidoximes and acyl chlorides or activated carboxylic acid derivatives. For example, a modified Vilsmeier–Haack reaction using thionicotinamide and bromomethyl intermediates (e.g., 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole) has been reported to yield the target compound with moderate purity (80.7%) under reflux conditions in aprotic solvents like DMF . Optimization involves controlling stoichiometry, reaction time (typically 12-24 hours), and temperature (80-100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts such as unreacted starting materials or nitroso intermediates .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- HPLC (gradient elution with acetonitrile/water) to assess purity (>95% is typical for research-grade material) .

- Mass spectrometry (ESI-MS) to confirm molecular weight (m/z = 178.054 [M+H]+) .

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions, such as the fluorophenyl group (δ ~7.2-7.8 ppm for aromatic protons) and methyl group (δ ~2.5 ppm) .

Q. What safety protocols are essential when handling this compound?

The compound is harmful via inhalation, skin contact, or ingestion. Key safety measures include:

- Use of PPE (gloves, lab coat, goggles).

- Immediate washing with copious water for skin/eye exposure (≥15 minutes) .

- Work in a fume hood to avoid inhalation of dust or vapors.

- Storage in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. What catalytic systems improve the efficiency of synthesizing 1,2,4-oxadiazole derivatives like this compound?

Lanthanide-based catalysts (e.g., europium nitrate) enhance cyclization reactions by acting as Lewis acids, reducing reaction times and improving yields (up to 85% in some cases). These catalysts stabilize intermediates and lower activation energy for oxadiazole ring formation . Alternative methods include microwave-assisted synthesis, which reduces reaction time from hours to minutes while maintaining yield .

Q. How does the fluorophenyl substituent influence the compound’s bioactivity in medicinal chemistry applications?

The 4-fluorophenyl group enhances lipophilicity (LogP = 2.18), improving membrane permeability in biological systems. This moiety also engages in halogen bonding with target proteins, as seen in its role as an intermediate in noncompetitive CXCR1/CXCR2 antagonists. Computational docking studies suggest the fluorine atom forms key interactions with hydrophobic pockets in receptor binding sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or efficacy often arise from variations in assay conditions (e.g., cell lines, incubation time). To address this:

- Standardize assay protocols (e.g., use identical concentrations of DMSO as a vehicle control).

- Validate results with orthogonal assays (e.g., fluorescence-based binding assays vs. functional cAMP assays).

- Perform structure-activity relationship (SAR) studies to isolate the contribution of the oxadiazole core versus substituents .

Q. How can derivatives of this compound be designed to modulate P-glycoprotein inhibition?

Structural modifications at the 5-methyl position (e.g., introducing nitroso or amino groups) enhance interactions with ATP-binding domains of P-gp. For example, replacing the methyl group with a chlorobenzoyl moiety (as in 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole) increases inhibitory potency by 3-fold, as demonstrated in calcein-AM efflux assays .

Methodological Considerations

Q. What analytical challenges arise in characterizing trace impurities in this compound?

Common impurities include unreacted amidoximes or dimerization byproducts. Advanced techniques like LC-MS/MS or 2D NMR (HSQC, HMBC) are required to identify low-abundance species. For example, dimeric impurities (m/z ~356) can form via oxidative coupling during synthesis .

Q. How can computational tools predict the physicochemical properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) accurately predict LogP, solubility, and electronic properties (HOMO/LUMO energies). Software like Gaussian or Schrödinger Suite can model interactions with biological targets, aiding in rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.